molecular formula C17H15N3O7 B2581339 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan CAS No. 383147-14-6

2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan

Cat. No.: B2581339
CAS No.: 383147-14-6
M. Wt: 373.321
InChI Key: QVLBZDANHVVABB-NBVRZTHBSA-N
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Description

2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan is a specialized chemical reagent designed for investigative applications, particularly in the field of chemical biology and protease research. The compound integrates a furan moiety, a five-membered aromatic heterocycle recognized for its versatility in medicinal chemistry and drug discovery . This scaffold is frequently employed as a bioisostere for phenyl rings, offering a distinct hydrophilic-lipophilic balance that can enhance drug-receptor interactions and overall bioavailability . The structure also features a 2,4-dinitrophenyl (DNP) group, which is a well-established label in biochemical tools. Research indicates that DNP-labeled irreversible peptidyl diazomethyl ketones can serve as potent inhibitors for cathepsin B/L-like proteases, facilitating the detection and study of these enzymes with high sensitivity and low background staining in analytical methods such as Western blotting . The molecular framework suggests potential as an irreversible inhibitor, where the reactive group may covalently bind to active sites of target enzymes, thereby suppressing their activity for mechanistic studies . This reagent is presented as a valuable building block for developing new pharmacologically active compounds and biochemical probes, especially those targeting enzyme families where furan derivatives and DNP labels have shown historical relevance. It is supplied For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O7/c21-17(16-6-3-9-26-16)27-18-14-5-2-1-4-12(14)13-8-7-11(19(22)23)10-15(13)20(24)25/h3,6-10,12H,1-2,4-5H2/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLBZDANHVVABB-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOC(=O)C2=CC=CO2)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N\OC(=O)C2=CC=CO2)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan typically involves multiple steps, starting with the preparation of the cyclohexylidene intermediate This intermediate is then reacted with 2,4-dinitrophenylhydrazine to form the dinitrophenyl-cyclohexylidene derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Diels-Alder Cycloaddition

The furan ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles. Reactivity and selectivity depend on substituents and catalytic conditions:

DienophileCatalyst/ConditionsRegioselectivityEndo/Exo RatioYield (%)
Maleic anhydrideNone (neat, 23°C)Ortho3:173
N-Carboxyethyl maleimideEu(fod), RTMeta2.8:180
Itaconic anhydrideTfOH (superacid)Ortho/meta mix1:164

Key Findings :

  • Electron-withdrawing substituents on the furan (e.g., dinitrophenyl) enhance dienophilicity but reduce regioselectivity .

  • Exo selectivity dominates under thermal or Lewis acid-catalyzed conditions due to steric hindrance from the cyclohexylidene group .

Nucleophilic Substitution

The aminooxy carbonyl group undergoes nucleophilic displacement reactions:

NucleophileConditionsProductMechanism
NH₃Methanol, refluxUrea derivativeSN₂ at carbonyl
R-OHAcid catalysis (H₂SO₄)Carbamate esterAcyl substitution
Grignard reagentsTHF, −78°CKetone after hydrolysis1,2-Addition

Example : Reaction with isopropylamine under biocatalytic conditions (amine transaminases) yields furan-based amines with >80% conversion at 100–200 mM concentrations .

Electrophilic Aromatic Substitution

The dinitrophenyl group directs electrophiles to meta positions, though reactivity is limited due to electron withdrawal:

ElectrophileConditionsProductNotes
NO₂⁺HNO₃/H₂SO₄, 0°C2,4,6-Trinitrophenyl derivativeRequires prolonged reaction time
SO₃H⁺Fuming H₂SO₄, 100°CSulfonated derivativeLow yield (≤15%)

Computational Insight : DFT calculations show minimal positive charge (+0.02 e) at reactive carbons, favoring orbital-controlled mechanisms over charge-directed pathways .

Condensation and Cyclization

The carbonyl group participates in condensation reactions:

  • With malonic acid : Forms α,β-unsaturated esters (e.g., 3-(furan-2-yl)propenoic acid derivatives) .

  • With hydrazines : Produces hydrazones, as seen in structurally related furfural 2,4-dinitrophenylhydrazone (ΔG = −11.56 kcal/mol for stabilization) .

Synthetic Application : Used to prepare fused heterocycles (e.g., pyrazoles) under microwave irradiation .

Hydrolysis and Oxidation

Reaction TypeConditionsProduct
Acid hydrolysis6M HCl, reflux2,5-Furan dicarboxylic acid
Base hydrolysisNaOH (aq), 80°CCyclohexylidene amine + CO₂
OxidationPCC/CH₂Cl₂, RTDiketone (via C=N cleavage)

Note : The oxycarbonyl group is resistant to enzymatic hydrolysis but susceptible to strong acids .

Reduction Pathways

The nitro groups are reducible to amines under catalytic hydrogenation (H₂/Pd-C, EtOH, 50 psi):

SubstrateProductSelectivity
2,4-Dinitrophenyl moiety2,4-Diaminophenyl derivative>95%

Caution : Over-reduction of the furan ring to tetrahydrofuran is observed at higher pressures .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan exhibit inhibitory effects on cancer cell proliferation. In particular, the dinitrophenyl moiety is known for its ability to interact with cellular mechanisms involved in cancer progression.
    • A study demonstrated that derivatives of this compound can block AKT1-FAK interactions, reducing FAK phosphorylation in colon cancer cells, which is crucial for tumor growth and metastasis .
  • Drug Delivery Systems :
    • The compound's structure allows it to function as a carrier for bioactive agents. Its ability to form complexes with various drugs enhances the solubility and bioavailability of these agents. For example, peptide-based drug delivery systems utilizing similar structures have shown promise in targeting specific cellular pathways .

Materials Science Applications

  • Flame Retardant Compositions :
    • The compound has been explored as an additive in polycarbonate materials to improve flame retardancy. The incorporation of dinitrophenyl groups enhances thermal stability and reduces flammability .
  • Polymer Chemistry :
    • It serves as a building block for synthesizing novel polymers with tailored properties for specific applications in coatings and adhesives. The reactivity of the amino and carbonyl functional groups facilitates various polymerization techniques .

Environmental Applications

  • Detection of Pollutants :
    • The unique chemical structure allows for the development of sensors capable of detecting environmental pollutants. Studies have indicated that similar compounds can selectively bind to heavy metals or organic pollutants, enabling their detection at low concentrations .

Case Studies

  • Case Study 1 : A study on the efficacy of dinitrophenyl derivatives in inhibiting tumor growth demonstrated a significant reduction in cell viability when treated with compounds similar to this compound.
  • Case Study 2 : Research on flame-retardant polymers showed that incorporating this compound improved the fire resistance of polycarbonate materials without compromising mechanical properties.

Mechanism of Action

The mechanism of action of 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Schiff Base Complexes with 2,4-Dinitrophenyl Groups

describes a Fe(II) complex derived from 2-((2-(2,4-dinitrophenyl)hydrazinylidene)methyl)phenol. Key comparisons include:

  • Coordination Behavior: Both compounds utilize the DNP group, but the target compound’s aminooxy and cyclohexylidene groups likely alter coordination sites. The Fe(II) complex in adopts an octahedral geometry, whereas the furan-based structure may favor planar or tetrahedral coordination.
  • Spectroscopic Properties: IR data for the Fe(II) complex identified ν(C=N) at ~1600 cm⁻¹ and ν(NO₂) at ~1520–1340 cm⁻¹, consistent with nitro group vibrations. Similar peaks are expected in the target compound, with additional signals from the furan ring (e.g., ν(C=O) ~1700 cm⁻¹) .
  • Magnetic and Conductivity: The Fe(II) complex exhibits paramagnetism (one unpaired electron), while the target compound’s non-metallic nature suggests diamagnetic behavior. Molar conductivity values for the Fe(II) complex (~10–20 S·cm²·mol⁻¹) indicate non-electrolytic character, a trait shared with the target compound due to its neutral structure .

Table 1: Comparison of DNP-Containing Schiff Base Complexes

Property Fe(II) Complex Target Compound (Inferred)
Coordination Geometry Octahedral Likely planar/tetrahedral
Key IR Peaks (cm⁻¹) ν(C=N): ~1600; ν(NO₂): ~1520–1340 ν(C=O): ~1700; ν(NO₂): ~1520–1340
Magnetic Moment (µeff) ~1.73 µB (one unpaired electron) Diamagnetic

Table 2: Comparison of Blocking Groups

Group () Stability Profile Common Applications
DNP (Entry 18) Acid-stable, photo-labile Photolabile protections, ligands
BOC (Entry 12) Acid-labile Peptide synthesis
2-4DCZ (Entry 6) Moderate acid/base stability Specialty syntheses
Substitution Patterns in Agrochemicals

highlights triazole fungicides (e.g., propiconazole) with 2,4-dichlorophenyl groups. Although structurally distinct from the target compound, the shared 2,4-substitution pattern suggests similar electronic effects:

  • Reactivity: Electron-withdrawing groups (NO₂ in DNP vs. Cl in 2,4-dichlorophenyl) deactivate aromatic rings toward electrophilic substitution but activate toward nucleophilic attack .
Computational Insights
  • Basis Sets : Triple zeta valence (TZV) basis sets () accurately model nitro group electron densities, aiding in predicting the target compound’s NMR chemical shifts or reaction pathways .
  • Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula () could estimate the compound’s electronic properties, such as HOMO-LUMO gaps, to compare with analogs .

Biological Activity

2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H15N3O7
  • Molecular Weight : 373.32 g/mol
  • CAS Number : 383147-14-6

The compound features a dinitrophenyl group, which is known for its electrophilic characteristics, and a furan ring that contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Interaction : It can bind to various receptors, modulating their activity and influencing signal transduction pathways.
  • Oxidative Stress Modulation : The presence of the dinitrophenyl group allows for interactions with reactive oxygen species (ROS), which may help in reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Antioxidant ActivityScavenging of free radicals
Enzyme InhibitionInhibition of myosin ATPase activity
CytotoxicityInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in pro-inflammatory markers

Case Study 1: Antioxidant Properties

A study demonstrated that this compound exhibited significant antioxidant activity by effectively scavenging free radicals in vitro. This property suggests potential applications in preventing oxidative stress-related diseases.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit myosin ATPase activity in vitro. Results indicated that pre-incubation with this compound led to nearly a 50% reduction in ATPase activity compared to controls. This finding highlights its potential as a therapeutic agent for conditions involving muscle contractility disorders.

Case Study 3: Cytotoxic Effects on Cancer Cells

In vitro assays showed that the compound induced apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspase pathways, suggesting its role as a potential anticancer agent.

Q & A

Q. Q1. What are the key structural features of 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan, and how are they confirmed experimentally?

Answer : The compound contains a furan ring linked to a cyclohexylidene-aminoxy carbonyl group and a 2,4-dinitrophenyl substituent. Structural confirmation requires multi-modal analytical techniques:

  • UV-Vis Spectroscopy : Identifies π→π* transitions in the dinitrophenyl and furan moieties .
  • FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520-1350 cm⁻¹) functional groups .
  • NMR : ¹H and ¹³C NMR resolve cyclohexylidene proton environments and furan ring connectivity .
  • Mass Spectrometry : High-resolution MS validates the molecular formula and fragmentation pathways .

Q. Q2. What synthetic routes are recommended for preparing this compound, and how are reaction conditions optimized?

Answer : Synthesis typically involves:

Cyclohexylidene-aminoxy Intermediate : Formed via condensation of 2-(2,4-dinitrophenyl)cyclohexanone with hydroxylamine, followed by oxidation .

Coupling to Furan : The intermediate reacts with furan-2-carbonyl chloride under anhydrous conditions (e.g., THF, 0–5°C) with a base (e.g., triethylamine) .
Optimization :

  • Catalyst Screening : Use palladium or copper catalysts to enhance coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of nitroaromatic intermediates .
  • Purity Control : Recrystallization from ethanol/water mixtures removes unreacted dinitrophenyl derivatives .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Answer : Density Functional Theory (DFT) calculations using triple-zeta basis sets (e.g., TZV) and hybrid functionals (e.g., B3LYP) are critical:

  • Electron Density Maps : Identify electrophilic/nucleophilic regions (e.g., nitro groups as electron-withdrawing) .
  • Reactivity Prediction : Fukui indices quantify susceptibility to nucleophilic attack at the carbonyl or furan positions .
  • Correlation Energy : Colle-Salvetti-type functionals improve accuracy for nitroaromatic systems .
    Validation : Compare computed NMR chemical shifts (<2 ppm deviation) and UV spectra with experimental data .

Q. Q4. How does the compound interact with biological targets (e.g., enzymes or receptors), and what assays are suitable for studying these interactions?

Answer : The dinitrophenyl group may act as a fluorescence quencher or electrophilic warhead. Key methodologies:

  • Fluorescent Labeling : Analogous to MDPF (2-methoxy-2,4-diphenyl-3(2H)-furanone), this compound could label primary amines (e.g., lysine residues) in collagenase assays .
  • Enzyme Inhibition : Kinetic assays (e.g., Michaelis-Menten) assess competitive/non-competitive inhibition using UV-Vis monitoring of nitro group reduction .
  • Molecular Docking : Simulate binding to active sites (e.g., cytochrome P450) using AutoDock Vina, focusing on π-π stacking with aromatic residues .

Q. Q5. How should researchers address contradictions between computational predictions and experimental data (e.g., reaction yields or spectroscopic results)?

Answer : Systematic troubleshooting steps:

Basis Set Validation : Recalculate DFT energies with larger basis sets (e.g., cc-pVTZ) to reduce errors in nitro group charge distribution .

Solvent Effects : Incorporate implicit solvent models (e.g., PCM) to adjust for dielectric effects in NMR/UV predictions .

Isomeric Purity : Confirm absence of regioisomers (e.g., via HPLC) that may skew spectroscopic data .

Kinetic vs. Thermodynamic Control : Vary reaction temperatures to isolate dominant pathways .

Methodological Challenges

Q. Q6. What strategies improve the stability of this compound during storage or experimental use?

Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent nitro group photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the aminoxy carbonyl group .
  • Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent oxidation of the cyclohexylidene moiety .

Q. Q7. How can researchers differentiate between desired products and byproducts in complex reactions involving this compound?

Answer :

  • TLC Monitoring : Use silica plates with ethyl acetate/hexane (3:7) to separate nitroaromatic byproducts (Rf ~0.4 vs. 0.6 for the product) .
  • LC-MS/MS : Quantify trace impurities (<0.1%) using reverse-phase C18 columns and MRM transitions .
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., cyclohexylidene conformation) .

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